molecular formula C13H16O5 B3028416 Methyl 3,4,5-trimethoxycinnamate CAS No. 20329-96-8

Methyl 3,4,5-trimethoxycinnamate

Cat. No.: B3028416
CAS No.: 20329-96-8
M. Wt: 252.26 g/mol
InChI Key: KLXHCGFNNUQTEY-AATRIKPKSA-N
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Description

Methyl 3,4,5-trimethoxycinnamate is a bioactive natural phenylpropanoid. It is known for its anti-inflammatory and antioxidant properties. This compound is found in various plants and has been studied for its potential therapeutic applications, particularly in the fields of inflammation and metabolic disorders .

Mechanism of Action

Target of Action

Methyl 3,4,5-trimethoxycinnamate (MTC) primarily targets RAW264.7 macrophages and RAW264.7–3T3-L1 adipocytes . These cells play a crucial role in inflammation and metabolic disorders .

Mode of Action

MTC interacts with its targets by suppressing the release of inflammatory cytokines such as TNFα, IL-6, and IL-1β , as well as NO/iNOS and PGE 2 /COX-2 levels in RAW264.7 cells . It also reduces the levels of phospho-IκB and phospho-p65 proteins, accompanied by a reduction in total IκB in RAW264.7 cells . Furthermore, MTC enhances the DNA binding of Nrf2 .

Biochemical Pathways

MTC affects the NF-κB and Nrf2 pathways . NF-κB is responsible for the transcriptional control of pro-inflammatory genes, while Nrf2 plays a critical role in antioxidant mechanisms . MTC reduces NF-κB DNA binding and luciferase activity, and enhances Nrf2 DNA binding and ARE-luciferase activity .

Pharmacokinetics

It’s known that mtc is a solid compound with good solubility in solvents, slightly soluble in water, and more soluble in organic solvents such as ethanol and ether . This could potentially impact its bioavailability.

Result of Action

MTC produces anti-inflammatory and antioxidant activities in macrophages . It also prevents inflammation in macrophage–adipocyte co-culture . The effect of MTC on glucose uptake in adipocytes is proposed to be linked to activation of AMPK . Additionally, MTC may protect the heart from arrhythmias via its inhibitory effect on the calcium channel .

Action Environment

It should be stored at 2-8℃ . During use, contact with skin, eyes, and mucous membranes should be avoided . During storage and transportation, it should be kept away from high temperatures, fire sources, and acidic or alkaline substances .

Preparation Methods

Methyl 3,4,5-trimethoxycinnamate is typically synthesized through the esterification of 3,4,5-trimethoxycinnamic acid with methanol. This reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Methyl 3,4,5-trimethoxycinnamate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3,4,5-trimethoxycinnamate has been extensively studied for its scientific research applications:

Comparison with Similar Compounds

Methyl 3,4,5-trimethoxycinnamate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and metabolic effects, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXHCGFNNUQTEY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289631
Record name Methyl (E)-3,4,5-trimethoxycinnamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20329-96-8, 7560-49-8
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20329-96-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, 3,4,5-trimethoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20329-96-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 - 100 °C
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known natural sources of Methyl 3,4,5-trimethoxycinnamate?

A1: this compound has been identified in various plant species. It's found as a major bioactive component in the serum of rats treated with Polygalae Radix ("YuanZhi," the roots of Polygala tenuifolia WILLD.) []. It has also been isolated from the root of Rauvolfia vomitoria Afzel [], and identified as a major component in extracts from the leaves of Melicope glabra (Blume) T. G. Hartley [].

Q2: How does this compound exert its potential antiarrhythmic effects?

A2: Research suggests that this compound (at concentrations of 15-30 µM) can shorten action potential duration in rabbit ventricular myocytes []. This effect is attributed to its ability to inhibit L-type calcium current (I(Ca,L)) without significantly affecting other potassium currents like I(to) or I(K,SS) []. By suppressing I(Ca,L) and consequently intracellular Ca(2+) transients, this compound appears to reduce the generation of transient inward current (I(ti)), ultimately contributing to its potential antiarrhythmic properties [].

Q3: Does this compound exhibit any anti-inflammatory properties?

A3: While not extensively detailed in the provided abstracts, one study mentions that this compound can suppress inflammation in RAW264.7 macrophages and hinder macrophage-adipocyte interaction []. This suggests a potential role in modulating inflammatory processes, but further research is needed to elucidate the specific mechanisms involved.

Q4: Are there any computational studies exploring the interactions of this compound with biological targets?

A6: Molecular docking studies suggest that this compound can partially bind to the SAH-binding pocket of DNA methyltransferase 1 []. This provides insights into its potential mechanism for inhibiting DNA methylation. Further computational studies could delve deeper into its interactions with other potential targets and aid in understanding its diverse biological activities.

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